3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(9-12-26(23,24)16-5-2-1-3-6-16)21-14-15-8-10-20-17(13-15)18-7-4-11-25-18/h1-8,10-11,13H,9,12,14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSYFPHBPSGPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylsulfonyl Intermediate: The phenylsulfonyl group can be introduced via sulfonylation of a phenyl ring using reagents such as sulfonyl chlorides in the presence of a base.
Coupling with Thiophene and Pyridine Derivatives: The thiophene and pyridine rings are introduced through coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Amidation Reaction: The final step involves the formation of the amide bond through an amidation reaction, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted aromatic compounds
Scientific Research Applications
3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of 3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the aromatic rings can participate in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with N-((2-(Thiophen-2-yl)pyridin-4-yl)methyl)-3-(4-(Trifluoromethyl)phenyl)propanamide (CAS 1903171-89-0)
- Structural Differences :
- The target compound has a phenylsulfonyl group , whereas the analog substitutes this with a 4-(trifluoromethyl)phenyl group.
- Both share the N-((2-(thiophen-2-yl)pyridin-4-yl)methyl) moiety.
- The sulfonyl group in the target compound may improve hydrogen-bonding capacity, favoring interactions with polar residues in enzyme active sites .
- Molecular Weight :
Comparison with 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-Pyridinyl)-1,3-thiazol-2-yl]propanamide (CAS 895460-70-5)
- Structural Differences :
- The analog replaces the thiophen-2-yl-pyridine system with a thiazol-2-yl-pyridine group.
- The sulfonyl group is attached to a 4-chlorophenyl ring instead of a simple phenyl ring.
- Functional Implications :
Comparison with 3-(Phenylsulfonyl)-N-(Pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)propanamide (CAS 2034592-13-5)
- Structural Differences :
- The analog incorporates a tetrahydro-2H-pyran group on the pyridine ring, unlike the thiophene substitution in the target compound.
- Both retain the phenylsulfonyl-propanamide backbone.
- Pharmacokinetic Considerations: The tetrahydro-2H-pyran group adds steric bulk and may improve metabolic stability by shielding reactive sites.
Comparison with Fluorinated Analogs (e.g., Compound P22 from )
- Structural Differences :
- Compound P22 features a difluorocyclopropylmethylthio group and a fluoropyridinyl-methylthiazolyl system, diverging significantly from the target’s structure.
- Electronic and Solubility Effects :
Comparison with Indole-Containing Propanamides ()
- Representative Analogs :
- (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide (3n).
- (S)-3-(1H-Indol-3-yl)-2-(3-(4-methoxyphenyl)propanamido)-N-(pyridin-4-yl)propanamide (3p).
- Key Differences: The indole moiety introduces a planar aromatic system absent in the target compound.
- Synthetic Yields :
- Yields for analogs range from 17% (3q, CF₃-substituted) to 73% (3n), highlighting challenges in introducing bulky or polar groups .
Biological Activity
3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a phenylsulfonyl group, a thiophene ring, and a pyridine ring, which contribute to its unique electronic properties. The presence of these functional groups allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the aromatic rings are capable of engaging in π-π stacking interactions. This facilitates binding to enzymes or receptors, potentially modulating their activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Inhibition of Lysyl Oxidase (LOX) :
- LOX is critical for collagen and elastin cross-linking in the extracellular matrix. The compound has shown promise as an inhibitor, which could be beneficial in cancer metastasis prevention .
- A study demonstrated that variations in the sulfonyl linker significantly affect LOX inhibition potency, with some derivatives exhibiting IC50 values as low as 0.26 μM .
- Anticancer Properties :
-
Anti-inflammatory Effects :
- Preliminary tests indicate that the compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways involving cytokine release.
Comparative Studies
A comparison with similar compounds reveals distinct advantages for this compound:
| Compound | Structure | LOX Inhibition IC50 (μM) | Notes |
|---|---|---|---|
| This compound | Structure | 0.26 | Strong inhibitor |
| 3-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)propanamide | Similar structure without thiophene | >1.0 | Weaker inhibition |
| 3-(phenylsulfonyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide | Furan instead of thiophene | 0.5 | Moderate inhibition |
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a building block for synthesizing potential drug candidates targeting specific enzymes or receptors.
- Materials Science : Its unique electronic properties make it suitable for developing organic semiconductors and conductive polymers.
- Biological Studies : It can act as a probe to study various biological pathways due to its interaction capabilities with biomolecules.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(phenylsulfonyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide?
- Methodology :
- Step 1 : Prepare the pyridine-thiophene scaffold via Suzuki-Miyaura coupling between 2-bromo-4-(bromomethyl)pyridine and thiophen-2-ylboronic acid under palladium catalysis .
- Step 2 : React the scaffold with 3-(phenylsulfonyl)propanoic acid using coupling agents like HATU or EDCI in the presence of DMF as a solvent. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
- Characterization : Confirm structure using / NMR, HRMS, and HPLC (>95% purity) .
Q. What safety precautions are critical during handling?
- Guidelines :
- Avoid inhalation/contact with skin/eyes; use PPE (gloves, lab coat, goggles).
- Store in airtight containers at 2–8°C, away from light and moisture .
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Q. How is the compound purified post-synthesis?
- Techniques :
- Use preparative HPLC with a C18 column (acetonitrile/water mobile phase) or recrystallization from ethanol/water mixtures .
- Monitor purity via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonylation step?
- Experimental Design :
- Variable Screening : Test catalysts (e.g., DMAP, pyridine) and solvents (e.g., DCM, THF). Evidence suggests DCM improves sulfonamide formation efficiency .
- Temperature Control : Reactions at 0–5°C minimize side-product formation (e.g., over-sulfonylation) .
- Kinetic Analysis : Use in situ FTIR or LC-MS to monitor intermediate stability and adjust reaction times .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Troubleshooting :
- Isotopic Labeling : Confirm proton assignments via -labeling or 2D NMR (HSQC, HMBC) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .
- Impurity Profiling : Use LC-HRMS to identify byproducts (e.g., unreacted starting materials) .
Q. How does the electronic nature of the phenylsulfonyl group influence biological activity?
- Mechanistic Insights :
- Lipophilicity : The sulfonyl group enhances membrane permeability (logP ~3.2 predicted via ChemAxon) .
- Receptor Binding : Docking studies (AutoDock Vina) suggest interactions with hydrophobic pockets in enzymes (e.g., kinases) .
- Metabolic Stability : In vitro microsomal assays (human liver microsomes) assess susceptibility to oxidation .
Q. What assays evaluate the compound’s potential as a kinase inhibitor?
- Bioactivity Testing :
- Enzyme Inhibition : Use ADP-Glo™ assay to measure inhibition of recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 μM concentrations .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assay, with IC50 determination .
- Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
